molecular formula C8H11BrN2 B062208 3-bromo-N,5,6-trimethylpyridin-2-amine CAS No. 161091-52-7

3-bromo-N,5,6-trimethylpyridin-2-amine

Cat. No.: B062208
CAS No.: 161091-52-7
M. Wt: 215.09 g/mol
InChI Key: KYYRTMBRDUTKTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-N,5,6-trimethylpyridin-2-amine is a brominated, multi-methylated pyridine derivative of high interest in advanced pharmaceutical research and development. Its structure incorporates both a bromine atom and a methylated amine, making it a versatile and valuable chemical intermediate for constructing complex molecules. This compound is particularly useful in the field of medicinal chemistry for the synthesis of targeted inhibitors. Research indicates that structurally analogous aminopyridine compounds serve as critical precursors in the design of Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors . The bromine atom at the 3-position of the pyridine ring offers an excellent site for further functionalization via palladium-catalyzed cross-coupling reactions , such as Suzuki or Buchwald-Hartwig animations, which are essential for introducing diverse pharmacophores . The specific methylation pattern (N,5,6-trimethyl) on the pyridine-2-amine scaffold is a key structural feature explored to optimize binding affinity and selectivity towards kinase targets, potentially influencing metabolic stability and physicochemical properties . This reagent is intended for use by qualified researchers in the discovery and development of new therapeutic agents. Please Note: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

161091-52-7

Molecular Formula

C8H11BrN2

Molecular Weight

215.09 g/mol

IUPAC Name

3-bromo-N,5,6-trimethylpyridin-2-amine

InChI

InChI=1S/C8H11BrN2/c1-5-4-7(9)8(10-3)11-6(5)2/h4H,1-3H3,(H,10,11)

InChI Key

KYYRTMBRDUTKTK-UHFFFAOYSA-N

SMILES

CC1=CC(=C(N=C1C)NC)Br

Canonical SMILES

CC1=CC(=C(N=C1C)NC)Br

Synonyms

2-Pyridinamine,3-bromo-N,5,6-trimethyl-

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
3-Bromo-N,5,6-trimethylpyridin-2-amine C₇H₉BrN₂ 201.067 Br (C3), N(CH₃)₂ (C2), CH₃ (C5, C6) High steric bulk, moderate lipophilicity
N,5,6-Trimethylpyridin-2-amine C₈H₁₂N₂ 136.19 N(CH₃)₂ (C2), CH₃ (C5, C6) Lacks bromine; lower molecular weight
3-Amino-2-bromo-5-methylpyridine C₆H₇BrN₂ 203.04 Br (C2), NH₂ (C3), CH₃ (C5) Fewer methyl groups; amino group at C3
3-Bromo-5-chloro-6-(trifluoromethyl)pyridin-2-amine C₆H₃BrClF₃N₂ 275.45 Br (C3), Cl (C5), CF₃ (C6) Electronegative Cl/CF₃; higher molecular weight
4-Bromo-3,5,6-trifluoropyridin-2-amine C₅HBrF₃N₂ 223.97 Br (C4), F (C3, C5, C6) Fluorine substituents; high polarity

Physicochemical Properties

  • Lipophilicity: The presence of bromine and methyl groups in this compound increases its lipophilicity (estimated logP ~2.5–3.0) compared to non-brominated analogs like N,5,6-trimethylpyridin-2-amine (logP ~1.8–2.2) . However, trifluoromethyl (CF₃) or chlorine substituents (e.g., in C₆H₃BrClF₃N₂) further elevate logP (>3.5) due to their hydrophobic nature .
  • Reactivity : Bromine at position 3 enhances susceptibility to nucleophilic aromatic substitution (SNAr) or cross-coupling reactions. In contrast, fluorine or chlorine substituents (e.g., in C₅HBrF₃N₂) reduce reactivity due to stronger C-F/C-Cl bonds .

Preparation Methods

Halogenation and Directed Functionalization

Halogenation remains a cornerstone for introducing bromine at specific positions on pyridine rings. A notable approach involves directed ortho-metalation (DoM) to achieve regioselective bromination. For instance, starting with N,N,5,6-tetramethylpyridin-2-amine , a strong base such as lithium diisopropylamide (LDA) can deprotonate the position adjacent to the dimethylamine group, facilitating electrophilic bromination at position 3 . This method parallels the Negishi coupling strategy observed in WO2024015825A1, where a directing group (e.g., N,N-dimethylformimidamide) enhances substitution specificity .

Key steps include:

  • Protection of the amine : Converting the dimethylamine to a formimidamide derivative using N,N-dimethylformamide dimethyl acetal (DMF-DMA) to direct bromination .

  • Bromination : Treating the intermediate with bromine or N-bromosuccinimide (NBS) under controlled conditions.

  • Deprotection : Acidic hydrolysis regenerates the dimethylamine group, yielding the target compound.

This method’s efficacy hinges on the directing group’s ability to stabilize transition states, ensuring bromine incorporation exclusively at position 3. However, competing side reactions may arise if steric hindrance from the 5- and 6-methyl groups impedes reagent access.

Cross-Coupling Reactions for Methyl Group Introduction

Cross-coupling reactions offer a robust route to install methyl groups at positions 5 and 6. The patent WO2024015825A1 details a Negishi coupling protocol using methylzinc reagents and nickel catalysts to replace halogens with methyl groups . Adapting this to 3-bromo-N,5,6-trimethylpyridin-2-amine synthesis involves:

  • Starting material : 2-amino-3,5-dibromo-4,6-dimethylpyridine.

  • Directed coupling : Installing a formimidamide directing group at the amine to facilitate nickel-catalyzed methyl transfer at position 5 or 6 .

  • Sequential coupling : Repeating the process to introduce the second methyl group, followed by bromination retention at position 3.

This method’s advantage lies in its scalability and compatibility with heterogeneous catalysis, though achieving di-methylation without over-reduction requires precise stoichiometry.

Carboxamide Degradation to Aminopyridines

The Chinese patent CN101704781A demonstrates hypobromite-mediated degradation of pyridinecarboxamides to aminopyridines . Applying this to this compound:

  • Synthesis of 3-bromo-5,6-dimethylpyridine-2-carboxamide : Achieved via bromination of 5,6-dimethylpyridine-2-carboxamide using NBS or HBr/H2O2.

  • Degradation with sodium hypobromite : Treatment at 60–70°C cleaves the carboxamide to the primary amine .

  • N,N-Dimethylation : Reacting the resultant 2-amino-3-bromo-5,6-dimethylpyridine with methyl iodide or dimethyl sulfate in the presence of a base (e.g., K2CO3).

This route’s yield (∼50–63%) aligns with similar transformations reported in CN101704781A, though purification via recrystallization is critical to isolate the product .

Comparative Analysis of Synthetic Routes

Method Key Reagents Conditions Yield Advantages Challenges
Directed Bromination LDA, Br2, DMF-DMA-78°C to RT, anhydrous~60%*High regioselectivitySensitive to steric effects
Negishi Coupling Me2Zn, NiCl2(dppf)80°C, THF~70%*Scalable, dual methylationRequires inert atmosphere
Carboxamide Degradation NaOBr, H2O60–70°C, aqueous~55%Simple purificationModerate yields, multi-step synthesis

Q & A

Q. Q1. What are the optimal synthetic routes for 3-bromo-N,5,6-trimethylpyridin-2-amine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves bromination of a pre-functionalized pyridine derivative. A common approach uses N-bromosuccinimide (NBS) in acetonitrile or dimethylformamide (DMF) with catalysts like FeBr₃ or AlBr₃ to achieve regioselective bromination at the 3-position . Key parameters include:

  • Temperature : 25–60°C to balance reaction rate and selectivity.
  • Solvent polarity : Polar aprotic solvents enhance solubility of intermediates.
  • Catalyst loading : 5–10 mol% FeBr₃ improves yield (reported 70–85%) .

Q. Q2. Which analytical techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Methyl groups (δ 2.2–2.5 ppm) and aromatic protons (δ 7.1–8.0 ppm) confirm substitution patterns .
    • ¹³C NMR : Distinct signals for Br-bearing carbons (δ 110–120 ppm) and quaternary carbons .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve steric effects from methyl groups and validate bond angles .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (C₈H₁₁BrN₂) with <2 ppm error .

Reactivity and Functionalization

Q. Q3. How does steric hindrance from methyl groups influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The N,5,6-trimethyl groups create steric bulk, reducing accessibility to the bromine atom. This impacts:

  • Suzuki-Miyaura Coupling : Requires bulky ligands (e.g., XPhos) and elevated temperatures (80–100°C) to achieve moderate yields (50–60%) .
  • Nucleophilic Substitution : Limited by poor leaving-group activation; alternatives like Ullmann coupling with CuI/1,10-phenanthroline improve efficiency .

Advanced Note : Computational modeling (DFT) predicts transition-state geometries to guide ligand selection .

Advanced Mechanistic Studies

Q. Q4. What experimental designs are recommended for studying the bromination mechanism of N,5,6-trimethylpyridin-2-amine?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Compare rates using deuterated vs. non-deuterated substrates to identify rate-determining steps .
  • In-situ Monitoring : UV-Vis or Raman spectroscopy tracks intermediate formation during bromination .
  • Control Experiments : Test bromine sources (e.g., Br₂ vs. NBS) to rule out radical pathways .

Data Contradictions in Literature

Q. Q5. How can discrepancies in reported yields for similar brominated pyridines be resolved?

Methodological Answer: Contradictions often arise from:

  • Impurity Profiles : Use HPLC-MS to quantify byproducts (e.g., di-brominated isomers) .
  • Catalyst Purity : ICP-MS verifies FeBr₃ catalyst integrity; trace metals may alter pathways .
  • Solvent Effects : Compare dielectric constants (e.g., DMF ε=37 vs. acetonitrile ε=37.5) to assess polarity impacts .

Q. Q6. What methodologies are used to evaluate the antimicrobial potential of this compound?

Methodological Answer:

  • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains with vancomycin as a control .
  • Cytotoxicity Screening : Use HEK293 or HepG2 cells to assess selectivity (IC₅₀ >100 μM desirable) .
  • Molecular Docking : Simulate binding to bacterial targets (e.g., DNA gyrase) using AutoDock Vina .

Computational Modeling Applications

Q. Q7. How can DFT calculations guide the design of derivatives with enhanced reactivity?

Methodological Answer:

  • Frontier Molecular Orbitals (FMOs) : Calculate HOMO/LUMO energies to predict sites for electrophilic/nucleophilic attack .
  • Transition-State Optimization : Identify steric barriers in cross-coupling reactions using Gaussian09 .
  • Solvent Modeling : COSMO-RS simulates solvent effects on reaction pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.